7-amino-1H-Indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-amino-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZLWLRRXOQYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622732 |

Source

|

| Record name | 7-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820999-73-3 |

Source

|

| Record name | 7-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Amino-1H-indole-2-carboxylic Acid

This guide provides an in-depth exploration of a robust and validated synthetic pathway for 7-amino-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic approach detailed herein focuses on a multi-step synthesis commencing from readily available starting materials, culminating in the target molecule. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible outcome.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of this compound, featuring an amino group on the benzene ring and a carboxylic acid at the 2-position of the pyrrole ring, presents a versatile platform for further chemical elaboration. This substitution allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of targeted therapeutic agents.

Strategic Overview of the Synthesis

The most reliable and frequently cited pathway to this compound involves a multi-step sequence that strategically builds the indole core and subsequently introduces the desired functionalities. This approach ensures high regioselectivity and provides a good overall yield. The synthesis can be conceptually divided into two main phases: the construction of the 7-nitro-1H-indole-2-carboxylic acid precursor, followed by the reduction of the nitro group to the target amine.

The chosen synthetic route leverages two classical named reactions in organic chemistry: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the Fischer indole synthesis to construct the bicyclic indole nucleus. This well-established sequence offers a predictable and scalable method for accessing the 7-substituted indole core.

Phase 1: Synthesis of the 7-Nitro-1H-indole-2-carboxylic Acid Intermediate

This phase involves three key transformations: the formation of a diazonium salt, its subsequent coupling via the Japp-Klingemann reaction, the cyclization to the indole ester via the Fischer indole synthesis, and finally, hydrolysis to the carboxylic acid.

Step 1: Diazotization of 2-Nitroaniline

The synthesis begins with the diazotization of 2-nitroaniline. This reaction converts the primary aromatic amine into a diazonium salt, a highly versatile intermediate for C-C and C-N bond formation.

Experimental Protocol: Diazotization of 2-Nitroaniline [1]

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL).

-

Stir the mixture for 10 minutes to ensure complete dissolution and cooling.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (13.37 g in 50 mL of water) to the stirred suspension. Maintain the temperature below 5 °C during the addition.

-

Stir the reaction mixture in the ice bath for an additional 30 minutes, or until the solution turns a yellow-brown color and gas evolution ceases. The resulting diazonium salt solution is used immediately in the next step.

Causality Behind Experimental Choices: The use of a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt. The excess hydrochloric acid ensures the complete formation of the diazonium salt and maintains an acidic environment to suppress the formation of unwanted diazoamino compounds.

Step 2: Japp-Klingemann Reaction

The freshly prepared diazonium salt is then coupled with a β-ketoester, in this case, 2-methyl-3-oxobutyric acid ethyl ester. The Japp-Klingemann reaction proceeds via an azo intermediate, which then undergoes cleavage of the acetyl group to yield the desired ethyl pyruvate o-nitrophenylhydrazone.[2][3][4][5]

Experimental Protocol: Synthesis of Ethyl Pyruvate o-Nitrophenylhydrazone [1]

-

In a separate flask cooled in an ice bath, dissolve 2-methyl-3-oxobutyric acid ethyl ester (26.10 g, 0.14 mol) in ethanol (191 mL).

-

Slowly add a 50% aqueous solution of potassium hydroxide (prepared from 32.47 g of KOH) to the stirred solution.

-

Pour the resulting mixture into ice water (380 mL) and stir for 10 minutes.

-

To this cold solution, add the previously prepared diazonium salt solution slowly with vigorous stirring. A yellow solid will precipitate immediately.

-

Stir the mixture for an additional 10 minutes, then collect the solid by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the solid and recrystallize from ethanol to yield ethyl pyruvate o-nitrophenylhydrazone as bright yellow needles.

Causality Behind Experimental Choices: The basic conditions generated by the potassium hydroxide deprotonate the β-ketoester, forming the enolate nucleophile necessary for the coupling reaction with the electrophilic diazonium salt. The reaction is performed at low temperature to control the reactivity of the diazonium salt and maximize the yield of the desired hydrazone.

Step 3: Fischer Indole Synthesis

The synthesized hydrazone is then subjected to the Fischer indole synthesis, a powerful acid-catalyzed reaction that converts arylhydrazones into indoles.[6][7][8] In this step, the ethyl pyruvate o-nitrophenylhydrazone undergoes cyclization to form the indole ring system.

Experimental Protocol: Synthesis of Ethyl 7-Nitro-1H-indole-2-carboxylate [1]

-

In a three-neck flask, combine the dried ethyl pyruvate o-nitrophenylhydrazone (12.00 g, 47.76 mmol) and polyphosphoric acid (PPA) (64.56 g, 191.05 mmol).

-

Heat the mixture to 70 °C with stirring until a homogeneous solution is obtained.

-

Increase the temperature to 80 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

While still hot, carefully pour the viscous, dark solution into 400 g of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

A dark brown solid will form. Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by column chromatography or recrystallization to yield ethyl 7-nitro-1H-indole-2-carboxylate.[9]

Causality Behind Experimental Choices: Polyphosphoric acid serves as both the acidic catalyst and the dehydrating agent. The elevated temperature provides the necessary activation energy for the[6][6]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis. Pouring the hot reaction mixture into ice water is a critical workup step to quench the reaction and facilitate the isolation of the product.

Step 4: Hydrolysis of the Ester

The final step in this phase is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.[10][11]

Experimental Protocol: Synthesis of 7-Nitro-1H-indole-2-carboxylic Acid [12]

-

Dissolve ethyl 7-nitro-1H-indole-2-carboxylate (e.g., 13 g of the corresponding methyl ester, 59 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (300 mL).

-

Add a 1N aqueous solution of sodium hydroxide (180 mL, 177 mmol) to the solution.

-

Stir the mixture at room temperature for 3 hours.

-

After the reaction is complete, acidify the mixture with 6N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 7-nitro-1H-indole-2-carboxylic acid as a solid.[13][14]

Causality Behind Experimental Choices: The use of a co-solvent system (THF/water) is necessary to ensure the solubility of both the organic ester and the aqueous base. A stoichiometric excess of sodium hydroxide drives the hydrolysis reaction to completion. Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Phase 2: Reduction of the Nitro Group to the Amino Group

The final transformation is the reduction of the nitro group at the 7-position to the corresponding primary amine. Catalytic hydrogenation is the most efficient and clean method for this conversion.

Step 5: Catalytic Hydrogenation

The reduction of the nitro group is achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly selective for the reduction of nitro groups and generally proceeds with high yields.

Experimental Protocol: Synthesis of this compound [15][16]

-

In a hydrogenation vessel, dissolve 7-nitro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices: Palladium on carbon is a highly effective catalyst for the hydrogenation of nitroarenes.[17] The use of a protic solvent like methanol or ethanol facilitates the reaction. The Celite filtration is essential for the complete removal of the heterogeneous catalyst from the product.

Visualization of the Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 & 2 | 2-Nitroaniline | Ethyl Pyruvate o-Nitrophenylhydrazone | NaNO₂, HCl, 2-methyl-3-oxobutyric acid ethyl ester, KOH | High |

| 3 | Ethyl Pyruvate o-Nitrophenylhydrazone | Ethyl 7-Nitro-1H-indole-2-carboxylate | Polyphosphoric Acid (PPA) | Good |

| 4 | Ethyl 7-Nitro-1H-indole-2-carboxylate | 7-Nitro-1H-indole-2-carboxylic Acid | NaOH | ~99%[12] |

| 5 | 7-Nitro-1H-indole-2-carboxylic Acid | This compound | H₂, Pd/C | High |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the proton at the 3-position, the NH proton of the indole, the amino group protons, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, as well as the carbons of the indole ring system.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By employing classical and robust chemical transformations, this pathway offers a high degree of control and predictability. The insights into the causality behind the experimental choices are intended to empower researchers to troubleshoot and adapt these procedures as needed for their specific applications. The availability of this versatile building block opens up numerous possibilities for the design and synthesis of novel compounds with potential therapeutic applications.

References

-

Fischer indole synthesis - Grokipedia. (URL: [Link])

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

The Japp-Klingemann Reaction - Organic Reactions. (URL: [Link])

-

Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. - Thieme Connect. (URL: [Link])

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy - Elsevier. (URL: [Link])

-

Japp-Klingemann Reaction - SynArchive. (URL: [Link])

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (URL: [Link])

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Japp-Klingemann reaction - chemeurope.com. (URL: [Link])

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

-

Fischer Indole Synthesis - YouTube. (URL: [Link])

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (URL: [Link])

-

The Japp‐Klingemann Reaction - ResearchGate. (URL: [Link])

-

Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem. (URL: [Link])

-

Nitro Reduction - Common Conditions - Organic Chemistry Data. (URL: [Link])

-

Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives - Pure. (URL: [Link])

-

Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines - ChemRxiv. (URL: [Link])

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (URL: [Link])

-

Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source - MDPI. (URL: [Link])

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

-

What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? | ResearchGate. (URL: [Link])

-

Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem. (URL: [Link])

-

Which one is the best procedure for the reduction of aromatic nitro compounds? - ResearchGate. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. synarchive.com [synarchive.com]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 7-amino-1H-indole-2-carboxylic acid

Abstract

7-amino-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the indole-2-carboxylic acid scaffold, which is a key structural motif in various biologically active molecules, understanding its fundamental physicochemical properties is critical for its effective application in drug design, synthesis, and materials science. This guide provides a detailed examination of these properties, including molecular structure, acidity, solubility, and spectroscopic characteristics. Where direct experimental data is not publicly available, this paper presents well-established theoretical principles and data from analogous compounds to provide reliable estimations. Furthermore, it includes detailed, field-proven protocols for the experimental determination of these key parameters, designed to ensure accuracy and reproducibility for researchers.

Introduction and Significance

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan and a vast array of natural products and synthetic drugs.[1] Derivatives of indole-2-carboxylic acid, in particular, have been explored as potent inhibitors of various enzymes, including HIV-1 integrase, by leveraging the carboxylate group's ability to chelate metal ions in active sites.[2][3]

The introduction of an amino group at the 7-position of the indole ring, as in this compound, introduces a new basic center and a site for further chemical modification. This functionalization significantly impacts the molecule's electronic properties, hydrogen bonding capabilities, and overall polarity, thereby influencing its solubility, pKa, and interaction with biological targets. This guide serves as a foundational resource for scientists, offering the essential data and methodologies required to harness the potential of this versatile compound.

Molecular Structure and Identification

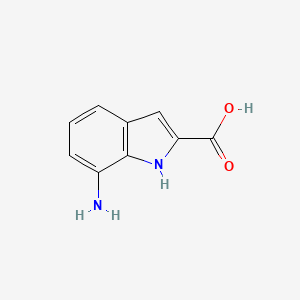

A precise understanding of the molecular structure is the cornerstone of chemical research. The structural arrangement and key identifiers for this compound are presented below.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 820999-73-3 | [4] |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| InChI Key | (Predicted) | - |

| SMILES | NC1=CC=CC2=C1NC=C2C(O)=O | - |

Acidity, Basicity, and Ionization States (pKa)

-

Carboxylic Acid (pKa₁): The -COOH group is acidic. For the parent indole-2-carboxylic acid, the pKa is approximately 4.44.[5] For amino acids like tryptophan, the carboxylic acid pKa is around 2.38.[1] The electron-donating nature of the amino group at the 7-position may slightly increase this value. Estimated pKa₁: ~3.5 - 4.5 .

-

Aromatic Amine (pKa₂): The -NH₂ group is basic. Its pKa corresponds to the equilibrium of its conjugate acid (-NH₃⁺). For aniline, the pKa of the conjugate acid is ~4.6. The indole ring is weakly electron-withdrawing, which would slightly decrease the basicity of the amino group. Estimated pKa₂: ~3.0 - 4.0 .

-

Indole N-H (pKa₃): The indole N-H proton is very weakly acidic and typically only deprotonated under strongly basic conditions (pKa > 16). For most biological and pharmaceutical applications, it is considered non-ionizable.

The interplay between pKa₁ and pKa₂ suggests the molecule will exist predominantly as a zwitterion in the physiological pH range.

Caption: Predominant ionization states as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for determining the pKa values experimentally. The principle involves monitoring the pH of a solution of the analyte as a titrant (acid or base) is added incrementally.

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare a ~0.01 M solution of this compound in deionized, degassed water. Causality: Degassed water is used to prevent dissolved CO₂, which is acidic, from interfering with the titration curve.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration (Acidic pKa):

-

Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (Vₑ) from the steepest part of the curve, often by finding the maximum of the first derivative (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (Vₑ/2). This corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Repeat the titration in reverse (starting from a basic solution and titrating with HCl) to determine the pKa of the amino group.

-

Solubility Profile

The amphoteric and zwitterionic nature of the molecule dictates a pH-dependent solubility profile. It is expected to be most soluble in acidic (pH < pKa₂) and basic (pH > pKa₁) solutions where it exists as a charged salt, and least soluble near its isoelectric point (pI), where the net charge is zero.

Table 2: Predicted Solubility in Common Solvents

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | pH-dependent; low at pI | Amphoteric nature allows for salt formation at high/low pH. |

| DMSO | Soluble | Aprotic, polar solvent capable of disrupting hydrogen bonding.[5] |

| Methanol / Ethanol | Soluble | Polar, protic solvents that can hydrogen bond with the solute.[5] |

| DCM / Chloroform | Sparingly Soluble / Insoluble | Non-polar organic solvents are poor at solvating the charged/polar groups. |

| Ethyl Acetate | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

Experimental Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining aqueous solubility.

-

Setup:

-

Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9). Causality: Using excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for at least 24 hours for the undissolved solid to settle.

-

Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant appropriately.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (at its λₘₐₓ) or HPLC, against a standard curve.

-

The calculated concentration is the solubility at that specific pH and temperature.

-

Physical and Spectroscopic Properties

Table 3: Physical Properties

| Property | Value | Notes / Reference Compound |

|---|---|---|

| Physical Appearance | Off-white to yellow or brown crystalline powder/crystals. | Based on parent compound.[5] |

| Melting Point | Not reported. | The parent, indole-2-carboxylic acid, melts at 202-206 °C.[5] The amino group will likely alter this value due to different crystal packing and hydrogen bonding. |

UV-Vis Spectroscopy

The indole ring is a strong chromophore. The UV spectrum is expected to show multiple absorption bands resulting from π→π* transitions. The presence of the amino (-NH₂) and carboxyl (-COOH) groups as auxochromes will cause a bathochromic (red) shift compared to unsubstituted indole. The spectrum will also be highly sensitive to pH due to the different ionization states of the molecule. A study on the parent indole-2-carboxylic acid provides a strong basis for understanding its UV absorption characteristics under varying acidity.[6]

-

Expected λₘₐₓ: ~220 nm and ~280-300 nm in neutral solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation. While an experimental spectrum is not available, the expected signals can be predicted.

-

¹H NMR (in DMSO-d₆):

-

Indole N-H: A broad singlet around 11-12 ppm.

-

Carboxylic O-H: A very broad singlet, often >12 ppm, which may exchange with water.

-

Aromatic Protons: Signals between ~6.5 and 7.5 ppm. The protons on the benzene portion of the ring will show splitting patterns characteristic of a tri-substituted ring. The proton at the 3-position will appear as a singlet or doublet.

-

Amino N-H₂: A broad singlet, the chemical shift of which is concentration and temperature-dependent.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (-COOH): Signal expected around 160-170 ppm.

-

Aromatic Carbons: Multiple signals in the 100-140 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

N-H Stretch: Two distinct peaks are expected around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂), as well as a sharper peak for the indole N-H.[7]

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Conclusion

This compound is a molecule with rich chemical features, defined by its amphoteric nature and the versatile indole scaffold. Its physicochemical properties—particularly its pH-dependent ionization and solubility—are critical determinants of its behavior in both chemical reactions and biological systems. This guide has consolidated available and predicted data while providing robust, standardized protocols for its experimental validation. By equipping researchers with this foundational knowledge, we anticipate facilitating the accelerated discovery and development of novel therapeutics and materials derived from this promising chemical entity.

References

- Sunway Pharm Ltd. This compound - CAS:820999-73-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF8y96INPhMMQxrv75H-8hb65iMCtrFQxz7J8WI_ZjLFqN3021RoBla88iCWXVSf1oR8LTsy2O9KGRA6LUPuewireCmVAERdvazpUJ33q2xjrLw86zaDkcKN_uAa4B0WVVh1PZ]

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2kO8cbVnpg017H7CbB7irV5OstCZm0i1zoFTtcNHCX5Hcil2oEbrd9zCU54AIjQpJ7Tpd_dYVWw7nEWH0Qv4AQ8wAWp7tmPB6LcPC_uWZhOhDThUV0gNfoK5sqJS1a_21Htdp9ouvEpw7o7JZy25uWGABHUk0Oac=]

- Wang, Y.-C., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_J-HRQ4e9ds3dbBdetzvYDTDlQfOY8xmQhuJnaUsbSZRxiYXYI_HS-BHMQj2XJX7kYblc8R4Y_9Ya9IiDbES1_m37L6RxsSb1o-yeNE75GCKGzs8Plc6yc-464go2E557dgg=]

- Sigma-Aldrich. Indole-2-carboxylic acid 98 1477-50-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk76nOhXJYm-Mz4J0TxZfrKkzrJ55GKQ1u9nQX8gaeI8us8qSAHP1INjm8HbhqLHoafgIcNW-nUWAK8EKhsZCsYefwNvTD9CyU2Jg4FftRgJGyJQdCtvyee70Q-MqNzLfo2DrORFJQYypfN3mdfTi721o=]

- Wikipedia. Tryptophan. [URL: https://en.wikipedia.org/wiki/Tryptophan]

- ChemicalBook. Indole-2-carboxylic acid (1477-50-5). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7728231_EN.htm]

- Andonovski, B., & Pejov, L. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj82OSiswMXb1R5U0jrqBoZjYoyqJOcI7fga6T2EbgYgJ97XXsszuiaMaPuHl-lHY0JYl_MTE_zbAq0y9T1OX5uSB5BMLQqRUtWfo03AdNxQakjzEVfgMMIi3H]

- ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [URL: https://www.researchgate.net/publication/231086054_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid]

- Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids. [URL: https://www.reddit.com/r/Mcat/comments/ht7e6g/pkas_of_amino_and_carboxylic_groups_of_amino_acids/]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound - CAS:820999-73-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

biological activity of 7-amino-1H-indole-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Amino-1H-indole-2-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols for activity assessment, and explores the critical structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Introduction: The Versatile Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. The strategic incorporation of an amino group at the 7-position and a carboxylic acid at the 2-position of the indole ring creates a unique chemical entity with the potential for diverse molecular interactions. This guide will explore the multifaceted biological landscape of this compound derivatives, with a focus on their applications in oncology, virology, and inflammatory diseases.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy

Derivatives of this compound have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Kinase Inhibition: Halting Aberrant Cell Signaling

A significant number of these derivatives exhibit potent inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis.

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency of a compound against a specific kinase.

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

-

Kinase and Tracer Preparation: Prepare a 3X solution of the target kinase (e.g., BRAF) and a 3X solution of a fluorescently labeled tracer that binds to the kinase's ATP pocket in Kinase Buffer A.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound.

-

Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).

-

Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.[2][3]

Caption: EGFR signaling pathway and its inhibition.

Topoisomerase II Inhibition: Inducing DNA Damage

Certain derivatives of this scaffold have been identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[4]

These compounds stabilize the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-termini of the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and apoptosis.[5]

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10X topoisomerase II reaction buffer, ATP, and kDNA.

-

Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction. The amount of enzyme should be predetermined to achieve complete decatenation in the control reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain in the well or migrate as a high molecular weight smear.[6][7][8][9]

Caption: Workflow for Topoisomerase II inhibition assay.

IDO1/TDO Dual Inhibition: Overcoming Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine. Some 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[10]

These compounds inhibit the enzymatic activity of IDO1 and TDO, leading to a reduction in kynurenine production and a restoration of the tryptophan levels in the tumor microenvironment. This, in turn, can enhance the anti-tumor immune response.

-

Reaction Setup: In a 96-well plate, pre-incubate recombinant human IDO1 or TDO with various concentrations of the test compound in an assay buffer containing cofactors for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 120 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Kynurenine Conversion: Heat the plate to ensure the complete conversion of N-formylkynurenine to kynurenine.

-

Detection: Measure the concentration of kynurenine by absorbance at 321 nm or by HPLC.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12][13][14]

Antiviral Activity: Targeting HIV-1 Integrase

A significant area of investigation for indole-2-carboxylic acid derivatives has been their potent activity against the Human Immunodeficiency Virus 1 (HIV-1), specifically as integrase strand transfer inhibitors (INSTIs).[5][11][15][16]

The indole core and the C2 carboxyl group of these derivatives chelate with two Mg2+ ions within the active site of HIV-1 integrase. This interaction prevents the strand transfer step of viral DNA integration into the host genome, thereby blocking viral replication.[15][16]

This protocol is based on a commercially available kit (e.g., XpressBio HIV-1 Integrase Assay Kit).[17]

-

Plate Preparation: A streptavidin-coated 96-well plate is coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

-

Integrase Loading: Recombinant HIV-1 integrase protein is added to the wells and allowed to bind to the DS DNA.

-

Inhibitor Addition: The test compound is added to the wells at various concentrations.

-

Strand Transfer Initiation: A double-stranded target substrate (TS) DNA with a 3'-end modification is added to the reaction mixture.

-

Incubation: The plate is incubated to allow for the strand transfer reaction to occur.

-

Detection: The integrated TS DNA is detected colorimetrically using an HRP-labeled antibody directed against the 3'-end modification of the TS DNA.

-

Data Analysis: The absorbance is read at 450 nm, and the inhibitory activity is calculated relative to controls.[10][17][18][19]

Sources

- 1. clyte.tech [clyte.tech]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. topogen.com [topogen.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. xpressbio.com [xpressbio.com]

- 18. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]

- 19. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 7-amino-1H-indole-2-carboxylic acid: A Multifaceted Approach to Structural Elucidation

Introduction: The Significance of 7-amino-1H-indole-2-carboxylic acid in Drug Discovery

This compound is a vital heterocyclic compound, forming the structural backbone of numerous pharmacologically active agents. Its indole core is a privileged scaffold in medicinal chemistry, appearing in neurotransmitters, anti-inflammatory drugs, and oncology therapeutics. The precise substitution pattern on the indole ring, particularly the presence of the amino group at the 7-position and the carboxylic acid at the 2-position, dictates its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount in its synthesis and application in drug development. This in-depth guide provides a comprehensive overview of the spectroscopic techniques essential for the robust characterization of this molecule, blending theoretical principles with practical, field-tested insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings.

Expected ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H1 (N-H) | ~11.8 | br s | - | The indole N-H proton is typically broad and downfield. |

| COOH | ~13.0 | br s | - | The carboxylic acid proton is highly deshielded and often broad; its chemical shift is concentration and solvent dependent[1][2]. |

| H3 | ~7.0-7.2 | s | - | This proton is a singlet as it has no adjacent proton neighbors. |

| H4 | ~7.3-7.5 | d | ~8.0 | Coupled to H5. |

| H5 | ~6.8-7.0 | t | ~8.0 | Coupled to H4 and H6. |

| H6 | ~6.5-6.7 | d | ~8.0 | Coupled to H5. |

| NH₂ | ~4.0-5.0 | br s | - | The amino protons are typically a broad singlet and can exchange with D₂O. |

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its polarity effectively dissolves the zwitterionic character of the molecule, and its ability to hydrogen bond helps in observing the exchangeable N-H and COOH protons, which might be broadened or absent in other solvents.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Interpreting the Spectrum: The downfield shifts of the indole N-H and carboxylic acid protons are characteristic[1][2]. The aromatic protons on the benzene portion of the indole ring will exhibit a splitting pattern indicative of their ortho, meta, and para relationships. The electron-donating amino group at C7 will shield the protons on the benzene ring, causing an upfield shift compared to the unsubstituted indole-2-carboxylic acid[3].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~160-170 | The carboxylic acid carbonyl carbon is significantly deshielded[2]. |

| C2 | ~135-145 | The carbon bearing the carboxylic acid group. |

| C3 | ~100-110 | This carbon is typically shielded in indoles. |

| C3a | ~125-135 | Bridgehead carbon. |

| C4 | ~115-125 | Aromatic carbon. |

| C5 | ~120-130 | Aromatic carbon. |

| C6 | ~110-120 | Aromatic carbon. |

| C7 | ~140-150 | The carbon attached to the amino group will be deshielded. |

| C7a | ~120-130 | Bridgehead carbon. |

Expert Insights:

The chemical shifts in the ¹³C NMR spectrum are highly predictable. The electron-donating amino group at C7 will cause a noticeable upfield shift for the ortho (C6) and para (C4) carbons, and a smaller downfield shift for the ipso carbon (C7) compared to the unsubstituted indole.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[2][4]. |

| N-H (Indole) | ~3350 | Medium | The indole N-H stretch is often a sharp to medium peak[5]. |

| N-H (Amino) | 3300-3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the indole ring. |

| C=O (Carboxylic Acid) | ~1700 | Strong | The carbonyl stretch is a very strong and characteristic absorption[2]. |

| C=C (Aromatic) | 1500-1600 | Medium to Strong | Stretching vibrations within the aromatic rings. |

| C-N | 1250-1350 | Medium | Stretching vibration of the C-N bond of the amino group. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for solid samples, minimizing scattering effects and producing high-quality spectra. The homogeneity of the sample within the KBr matrix is crucial for reproducible results.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile that is sensitive to substitution.

Expected UV-Vis Spectral Data:

| Solvent | λmax (nm) | Notes |

| Ethanol or Methanol | ~220 and ~280-300 | The indole chromophore typically shows two main absorption bands. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the longer wavelength band compared to the unsubstituted indole-2-carboxylic acid. |

Expert Insights:

The position and intensity of the absorption maxima are dependent on the solvent polarity. A shift in the λmax upon changing the pH can be indicative of the protonation state of the amino and carboxylic acid groups.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 177.06 would be expected in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 175.05 would be expected in negative ion mode.

-

Key Fragmentation Patterns: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), leading to a fragment at m/z 132 in the positive ion spectrum. Further fragmentation of the indole ring can also be observed.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Diagram of Spectroscopic Analysis Workflow:

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion: An Integrated Approach for Unambiguous Characterization

The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from several analytical techniques. While each method provides a unique piece of the structural puzzle, it is their synergistic application that leads to a confident and complete characterization. This guide has outlined the expected spectral features and provided robust, field-tested protocols to aid researchers, scientists, and drug development professionals in their work with this important molecule. The principles and methodologies described herein serve as a self-validating system, ensuring the scientific integrity of the structural elucidation process.

References

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (2008, August). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 7-amino-1H-indole-2-carboxylic acid: Solubility and pKa Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 7-amino-1H-indole-2-carboxylic acid: its aqueous solubility and ionization constant (pKa). In the landscape of drug discovery and development, a thorough understanding of these fundamental parameters is a critical determinant of a compound's potential for success. Poor solubility can lead to low bioavailability, while the ionization state governs absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3] This document is designed to equip researchers with the foundational knowledge and practical methodologies to accurately characterize this promising heterocyclic compound.

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the dissolution rate and, consequently, the concentration gradient that drives absorption in the gastrointestinal tract. A drug must be in solution to be absorbed.[3] For indole derivatives, which often exhibit poor solubility, accurate determination is paramount.[4]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements in drug discovery:

-

Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[5] It is a high-throughput screening method used in early discovery to flag potential solubility issues.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in a specific solvent system at a given temperature.[5] It is a more time-consuming but accurate measure, essential for later-stage development and formulation. The traditional "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the definitive method for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Appropriate organic solvent for stock solution (e.g., DMSO, Methanol)

-

HPLC system with a suitable column and detector

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of PBS (pH 7.4) to each vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.[6]

-

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

-

-

Quantification by HPLC:

-

Prepare a standard calibration curve of this compound of known concentrations in the same buffer system.

-

Dilute the supernatant from the saturated solution with the mobile phase to fall within the range of the calibration curve.

-

Inject the diluted sample and the standards onto the HPLC system.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the mean solubility from the replicate vials.

-

Report the thermodynamic solubility in µg/mL or µM at the specified pH and temperature.

-

Data Presentation: Solubility of Indole-2-Carboxylic Acid Derivatives

While specific data for the 7-amino derivative is unavailable, the following table presents data for related compounds to provide context.

| Compound | Solubility | Conditions | Source |

| Indole-2-carboxylic acid | Soluble in 5% ethanol, DMSO, and methanol | Not specified | [7] |

| 1H-Indole-2-carboxamides (general) | Low kinetic solubility (<10 µg/mL) | PBS pH 7.4 | [4] |

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound.[2][8] It dictates the charge state of a molecule at a given pH, which profoundly impacts its ability to cross biological membranes, bind to its target, and its overall solubility. For an amphoteric molecule like this compound, which possesses both an acidic carboxylic acid group and a basic amino group, determining the pKa values for both functional groups is essential.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the undissociated acid.

When the concentrations of the acidic and basic forms are equal ([A⁻] = [HA]), the log term becomes zero, and pH = pKa. This principle is the foundation of many pKa determination methods.[8]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[9]

-

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.[9]

-

Begin stirring the solution.

-

To determine the pKa of the amino group (basic), titrate with the standardized HCl solution. To determine the pKa of the carboxylic acid group (acidic), titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.[9] Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. volume).

-

Data Presentation: pKa of Related Indole Derivatives

The following table provides predicted pKa values for structurally related compounds, which can serve as an estimate for this compound. The presence of the electron-donating amino group at the 7-position would be expected to increase the pKa of the carboxylic acid and the indole nitrogen compared to the unsubstituted parent compound.

| Compound | Predicted pKa | Functional Group | Source |

| Indole-2-carboxylic acid | 4.44 ± 0.30 | Carboxylic Acid | [7] |

| 7-Hydroxy-1H-indole-2-carboxylic acid | 4.37 ± 0.30 | Carboxylic Acid | [10] |

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The systematic determination of aqueous solubility and pKa is a non-negotiable step in the early-phase characterization of any potential drug candidate. For this compound, these properties will be critical in guiding formulation strategies, predicting its in vivo behavior, and ultimately, determining its therapeutic potential. The methodologies outlined in this guide represent robust and reliable approaches for obtaining this essential data, thereby enabling informed decision-making in the drug development pipeline. The combination of sound theoretical understanding and rigorous experimental execution is the bedrock of successful pharmaceutical science.

References

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Indole-2-carboxylic acid | 1477-50-5. ChemicalBook.

- Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich.

- Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem - NIH.

- 7-Hydroxy-1H-indole-2-carboxylic acid. Amerigo Scientific.

- 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | 84639-84-9. ChemicalBook.

- 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119. PubChem.

- Development of Methods for the Determin

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is pKa and how is it used in drug development?. Pion Inc..

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- (PDF) Determination of pKa Values by Liquid Chromatography.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | 84639-84-9 [chemicalbook.com]

A Senior Application Scientist's Guide to 7-Amino-1H-indole-2-carboxylic Acid: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products. Within this privileged scaffold, 7-amino-1H-indole-2-carboxylic acid emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. Its strategic arrangement of three distinct functional groups—a nucleophilic C7-amino group, a versatile C2-carboxylic acid, and a modifiable N1-indole nitrogen—provides a powerful platform for constructing complex molecular architectures with precision and control. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, providing field-proven insights and detailed protocols to empower its effective use in drug discovery and beyond.

The Strategic Value of the Indole Scaffold

The indole ring system is a ubiquitous feature in biologically active molecules, prized for its ability to participate in crucial hydrogen bonding and π-stacking interactions with biological targets. The strategic functionalization of this core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound offers a distinct advantage by presenting three orthogonal points for chemical diversification, allowing for systematic exploration of the chemical space around the core scaffold.

-

C2-Carboxylic Acid: Serves as a primary handle for amide bond formation, a fundamental linkage in countless drug molecules.[1] It can also be converted to other functional groups like esters, ketones, or alcohols.

-

C7-Amino Group: A key nucleophilic center for introducing a wide range of substituents through acylation, sulfonylation, arylation, or alkylation, profoundly influencing the electronic properties and interaction profile of the molecule.

-

N1-Indole Nitrogen: While less reactive, its functionalization (e.g., alkylation) can be critical for disrupting planarity, improving solubility, and blocking metabolic pathways.[2]

This trifunctionality enables a "build-out" approach from a central, privileged core, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[3]

Synthesis of the Building Block: A Practical Approach

The most reliable and common route to this compound begins with its corresponding 7-nitro precursor. The synthesis of 7-nitro-1H-indole-2-carboxylic acid itself can be achieved through established indole synthesis methodologies, followed by a straightforward reduction of the nitro group.

The general workflow involves the cyclization of a suitably substituted precursor, such as a nitrophenylhydrazine derivative, followed by reduction. A common method for indole synthesis is the Fischer indole synthesis.[4] However, for this specific substitution pattern, a more direct route often involves the reduction of a pre-formed 7-nitroindole compound.

Sources

Methodological & Application

Application Notes and Protocols: 7-Amino-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1H-indole-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indole scaffold, coupled with the reactive handles of a carboxylic acid at the 2-position and an amino group at the 7-position, provides a unique platform for the synthesis of complex molecules with diverse biological activities. This document provides a comprehensive guide to the experimental use of this compound, covering its synthesis, handling, and application as a key intermediate in the development of novel therapeutics. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to effectively incorporate this valuable synthon into their research and development workflows.

The strategic placement of the amino and carboxylic acid groups on the indole core makes this molecule a valuable starting material for constructing libraries of compounds for high-throughput screening. For instance, the indole-2-carboxylic acid moiety is a recognized scaffold for the development of HIV-1 integrase inhibitors, where the carboxylate can chelate essential magnesium ions in the enzyme's active site.[1][2][3] Furthermore, indole-2-carboxamides have been explored as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. The following table summarizes key properties, and the subsequent sections detail best practices for handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | - |

| Appearance | Off-white to light brown powder | [6] |

| Solubility | Soluble in hot alcohol, alkali hydroxides; insoluble in chloroform.[7] | [6][7] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] For long-term storage, refrigeration at 2-8°C is advisable.[8] The compound is sensitive to light and oxidation, and proper storage helps to prevent degradation.

Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] In case of contact with eyes or skin, flush immediately with copious amounts of water.[10]

Experimental Protocols

The primary application of this compound is as a synthetic intermediate. The following protocols provide detailed procedures for its preparation and a common downstream derivatization.

Protocol 1: Synthesis of this compound via Reduction of 7-Nitro-1H-indole-2-carboxylic Acid

This protocol describes a common method for the preparation of this compound from its corresponding nitro derivative. The reduction of the nitro group is a fundamental transformation in organic synthesis.

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

7-Nitro-1H-indole-2-carboxylic acid

-

Ethanol (EtOH)

-

Deionized water

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Dissolution: In a flask suitable for hydrogenation, dissolve 7-nitro-1H-indole-2-carboxylic acid in a mixture of ethanol and water. The ratio will depend on the solubility of the starting material and may require gentle heating.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Protocol 2: Amide Coupling to Synthesize Indole-2-Carboxamide Derivatives

This protocol details a standard procedure for the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine. This is a fundamental reaction for building more complex molecules for drug discovery.[4][11]

Workflow Diagram:

Caption: Amide bond formation workflow.

Materials:

-

This compound

-

Desired primary or secondary amine

-

Amide coupling reagent (e.g., HATU, HBTU, EDCI/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the amine (typically 1.0-1.2 equivalents), the coupling reagent (typically 1.1-1.5 equivalents), and the organic base (typically 2-3 equivalents). The order of addition may vary depending on the specific coupling reagent used.

-

Reaction: Allow the reaction to stir at room temperature. The reaction time can range from a few hours to overnight.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted-7-amino-1H-indole-2-carboxamide.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. The protocols provided in this guide offer a solid foundation for its synthesis and derivatization. By understanding its properties and following these detailed experimental procedures, researchers can confidently and effectively utilize this compound to advance their drug discovery and development programs. The inherent reactivity of its functional groups, combined with the privileged indole scaffold, ensures that this compound will continue to be a molecule of significant interest in the scientific community.

References

-

Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules, 27(19), 6534. [Link]

- Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.

-

Negrerie, M., Gai, F., Bellefeuille, S. M., & Petrich, J. W. (1991). Photophysics of a Novel Optical Probe: 7-Azaindole. The Journal of Physical Chemistry, 95(22), 8663–8670. [Link]

-

de Oliveira, R. G., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(13), 9138–9163. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(2), 435-447. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(2), 435-447. [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). Molecules, 23(10), 2635. [Link]